3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluorophenol and 7-methoxy-2-methylchromone.
Coupling Reaction: The 2-fluorophenol is then subjected to a coupling reaction with 7-methoxy-2-methylchromone using a suitable base and a coupling agent such as potassium carbonate (K2CO3) and copper(I) iodide (CuI).
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: Unique due to the presence of both fluorine and methoxy groups.
3-(2-chlorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of fluorine.
3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one: Contains a bromine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs. Additionally, the methoxy group enhances its solubility and bioavailability, making it a promising candidate for various applications.
Properties
IUPAC Name |
3-(2-fluorophenoxy)-7-methoxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4/c1-10-17(22-14-6-4-3-5-13(14)18)16(19)12-8-7-11(20-2)9-15(12)21-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBGQCZQECOVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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